Cobalt(III) acetylacetonate

Übersicht

Beschreibung

It is a green, diamagnetic solid that is soluble in organic solvents but not in water . This compound is used in various applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt(III) acetylacetonate is typically synthesized by reacting cobalt(II) carbonate with acetylacetone in the presence of hydrogen peroxide. The reaction proceeds as follows :

[ 2 \text{CoCO}_3 + 6 \text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{H}_2\text{O}_2 \rightarrow 2 \text{Co(C}_5\text{H}_7\text{O}_2\text{)}_3 + 2 \text{CO}_2 + 4 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the oxidation of cobalt(II) acetylacetonate using hydrogen peroxide in an organic solvent that is miscible with water and inert to hydrogen peroxide .

Analyse Chemischer Reaktionen

Ligand-Based Reactions

The acetylacetonate ligands undergo electrophilic substitution, retaining the cobalt(III) center’s octahedral geometry.

Nitration Reaction

Co(acac)₃ reacts with nitronium ions (NO₂⁺) to form nitro-substituted derivatives:

Characteristics:

-

Central CH groups in acac ligands are replaced by NO₂.

-

Reaction preserves the complex’s chirality and D₃ symmetry .

Decomposition and Stability

Co(acac)₃ exhibits kinetic inertness but decomposes under acidic conditions via ligand dissociation and cobalt reduction:

Mechanism in Acidic Aqueous Solutions

Kinetic Data

| Acid Concentration (M) | Rate Constant (s⁻¹) | Half-Life (min) |

|---|---|---|

| 1.0 | 50 | |

| 4.0 | 6.8 |

Decomposition accelerates with increasing acidity, releasing Co²⁺ into the aqueous phase .

Oxidation Reactions

-

Alcohol Oxidation: Converts primary alcohols to ketones using O₂ or peroxides .

-

Epoxidation of Alkenes: Mediates oxygen transfer to form epoxides with high stereoselectivity .

Polymerization

Example: Synthesis of β-Keto Esters

Cobalt Oxide Nanoparticles

-

Process: Pyrolysis of Co(acac)₃ at 300–500°C in inert atmosphere.

Electrospun Catalytic Fibers

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Cobalt(III) acetylacetonate serves as a vital precursor in the synthesis of various cobalt-containing compounds. It is utilized as a reagent in organic synthesis, particularly in the formation of β-keto esters through reactions with ethyl acetoacetate. The following table summarizes key reactions involving this compound:

Catalysis

This compound is recognized for its catalytic properties in several chemical reactions:

- Oxidation Reactions : It catalyzes the oxidation of alcohols and hydrocarbons, enhancing reaction rates significantly.

- Epoxidation : The compound is effective in the epoxidation of alkenes, facilitating the formation of epoxides from olefins.

- Polymerization : It is utilized as a catalyst in the polymerization processes, particularly for olefins.

The following table illustrates specific catalytic applications:

Materials Science

In materials science, this compound is employed as a precursor for synthesizing cobalt oxide nanoparticles, which have applications in energy storage devices and catalysis.

- Nanoparticle Synthesis : Cobalt oxide nanoparticles derived from this compound exhibit unique electronic and magnetic properties beneficial for various applications.

- Colorants : Cobalt compounds are historically used to produce vibrant blue pigments for paints and ceramics.

The following table summarizes its role in materials science:

| Application | Details | Potential Uses | Reference |

|---|---|---|---|

| Nanoparticle synthesis | Precursor for cobalt oxide nanoparticles | Energy storage, catalysis | |

| Pigment production | Source of blue pigments | Paints, glass coloring |

Biochemical Applications

This compound has notable applications in biochemistry:

- MRI Contrast Agent : Its paramagnetic properties make it suitable as a contrast agent in magnetic resonance imaging (MRI), enhancing image quality.

- Model Compound : It serves as a model for studying metal ion behavior in biological systems due to its stable coordination environment.

The following table highlights its biochemical applications:

Case Study 1: Catalytic Activity in Alcohol Oxidation

A study demonstrated that this compound effectively catalyzes the oxidation of alcohols to carbonyl compounds under mild conditions. The reaction showed improved yields compared to traditional methods, highlighting its utility in organic synthesis.

Case Study 2: Synthesis of Cobalt Oxide Nanoparticles

Research indicated that this compound can be thermally decomposed to produce cobalt oxide nanoparticles with tunable sizes and morphologies. These nanoparticles exhibited enhanced electrochemical performance when used in supercapacitors.

Wirkmechanismus

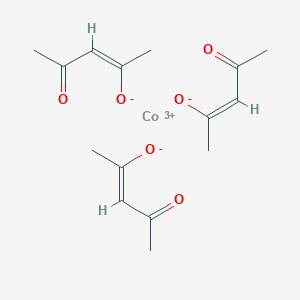

The mechanism of action of cobalt(III) acetylacetonate involves its ability to form stable coordination complexes with various ligands. The acetylacetonate ligands bind to the cobalt ion in a bidentate fashion, forming a six-membered chelate ring . This coordination mode influences the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications.

Vergleich Mit ähnlichen Verbindungen

Cobalt(III) acetylacetonate can be compared with other metal acetylacetonates, such as:

- Iron(III) acetylacetonate

- Manganese(III) acetylacetonate

- Aluminium(III) acetylacetonate

These compounds share similar coordination structures and reactivity patterns but differ in their specific applications and properties. For example, iron(III) acetylacetonate is used in different catalytic processes, while aluminium(III) acetylacetonate is often used in polymerization reactions .

Biologische Aktivität

Cobalt(III) acetylacetonate, a coordination compound of cobalt, has garnered attention in various fields due to its biological activities, particularly its potential as an antibacterial and anticancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , features a cobalt ion coordinated to three acetylacetonate ligands. This octahedral structure enhances its stability and reactivity in biological systems. The compound is known for its ability to undergo redox reactions, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that cobalt(III) complexes exhibit significant antibacterial properties. A study comparing various cobalt(III complexes demonstrated that these compounds are effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The antibacterial mechanism is believed to involve:

- DNA Binding : Cobalt(III) complexes can intercalate into DNA, causing structural damage that inhibits bacterial replication .

- Cell Membrane Disruption : The lipophilicity of these complexes enhances their ability to penetrate bacterial cell membranes, leading to increased permeability and cell lysis .

Efficacy Comparison

Table 1 summarizes the antibacterial activity of this compound compared to standard antibiotics.

| Compound | Activity Against E. coli | Activity Against S. aureus | Reference |

|---|---|---|---|

| This compound | Moderate | High | |

| Ciprofloxacin | High | High |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies show that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) cells.

The anticancer activity is attributed to:

- DNA Interaction : Similar to its antibacterial action, this compound binds to DNA, disrupting cellular processes critical for cancer cell survival .

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress that damages cellular components .

Case Studies

One notable study demonstrated that this compound exhibited a significant cytotoxic effect on MCF-7 cells with an IC50 value indicating potent activity. The binding affinity of this complex to bovine serum albumin (BSA) was also reported as relatively high, suggesting effective bioavailability in physiological conditions .

Toxicity and Safety Profile

While this compound shows promising biological activity, it is essential to consider its safety profile. The compound has been identified as a skin sensitizer, which may limit its application in therapeutic settings without proper safety measures . Further research is needed to evaluate its long-term toxicity and potential side effects in vivo.

Eigenschaften

IUPAC Name |

cobalt(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCQEPWEBDOALW-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21CoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] | |

| Record name | Cobalt(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21679-46-9 | |

| Record name | Cobalt(III) acetylacetonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q3A69X2F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.